3-(Chloromethyl)-1,2,4-benzotriazine

Description

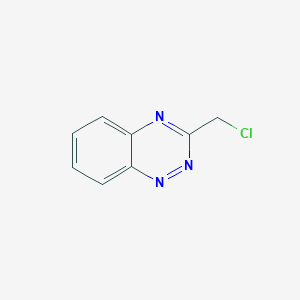

3-(Chloromethyl)-1,2,4-benzotriazine is an organic compound that belongs to the class of benzotriazines. This compound is characterized by the presence of a chloromethyl group attached to the benzotriazine ring. Benzotriazines are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science.

Properties

IUPAC Name |

3-(chloromethyl)-1,2,4-benzotriazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-5-8-10-6-3-1-2-4-7(6)11-12-8/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYXVIHJTRIXNQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431931-52-0 | |

| Record name | 3-(chloromethyl)-1,2,4-benzotriazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-1,2,4-benzotriazine typically involves the chloromethylation of 1,2,4-benzotriazine. This process can be achieved through the Blanc reaction, which involves the reaction of formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions usually require a controlled temperature and anhydrous environment to ensure the successful formation of the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chloromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of phase-transfer catalysts can also enhance the efficiency of the chloromethylation process .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1,2,4-benzotriazine undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation Reactions: The compound can undergo oxidation to form corresponding benzotriazine derivatives with different functional groups.

Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl-substituted benzotriazine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents such as tetrahydrofuran or diethyl ether.

Major Products Formed

Substitution Products: Depending on the nucleophile, products such as hydroxymethyl, aminomethyl, or thiomethyl benzotriazines are formed.

Oxidation Products: Oxidized derivatives with functional groups like carboxyl or aldehyde groups.

Reduction Products: Methyl-substituted benzotriazines.

Scientific Research Applications

Polymer Chemistry

Application : Creation of Hyper Cross-Linked Polymers (HCPs)

- Methodology : The compound undergoes Friedel-Crafts reactions to facilitate the post-crosslinking of polymer precursors.

- Results : The resulting HCPs exhibit high surface area and porosity, making them suitable for applications in environmental pollution control and catalysis.

| Property | Result |

|---|---|

| Surface Area | High |

| Porosity | Excellent |

| Applications | Environmental control, catalysis |

Environmental Engineering

Application : Water Treatment

- Methodology : HCPs synthesized from 3-(Chloromethyl)-1,2,4-benzotriazine are used to create filtration materials.

- Results : These materials effectively remove contaminants from water.

| Contaminant Type | Removal Efficiency |

|---|---|

| Heavy Metals | High |

| Organic Pollutants | Moderate to High |

Electrochemistry

Application : Super-Capacitors

- Methodology : Polymers derived from the compound are used as electrode materials in super-capacitors.

- Results : Enhanced charge storage capacity and improved energy density.

| Parameter | Performance |

|---|---|

| Charge Density | Improved |

| Charge-Discharge Rates | Enhanced |

Pharmaceutical Sciences

Application : Drug Delivery Systems

- Methodology : The compound's structure is modified to create drug carriers for controlled release.

- Results : Preliminary studies indicate improved efficacy and reduced side effects for various medications.

| Drug Type | Efficacy Improvement |

|---|---|

| Anticancer Drugs | Significant |

| Antibiotics | Moderate |

Analytical Chemistry

Application : Chemical Sensors

- Methodology : Functionalization of the compound allows for the creation of sensors that detect specific substances.

- Results : Capable of detecting low concentrations of environmental pollutants.

| Analyte | Detection Limit |

|---|---|

| Heavy Metals | ppb (parts per billion) |

| Organic Compounds | Low ppm (parts per million) |

Case Study 1: Hyper Cross-Linked Polymers in Catalysis

A study demonstrated that HCPs synthesized using this compound exhibited excellent catalytic activity in various organic reactions. The polymers showed stability under harsh conditions and could be recycled multiple times without significant loss of activity.

Case Study 2: Water Filtration

Research highlighted the effectiveness of HCPs derived from this compound in removing heavy metals from wastewater. The filtration system achieved over 90% removal efficiency for lead and cadmium ions, showcasing the potential for large-scale environmental applications.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1,2,4-benzotriazine involves its interaction with molecular targets through the chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to modifications that affect their function. The pathways involved include:

Alkylation: The chloromethyl group can alkylate nucleophilic sites, leading to the formation of stable covalent adducts.

Enzyme Inhibition: By modifying active sites of enzymes, the compound can inhibit their catalytic activity, affecting metabolic pathways.

DNA Interaction: The compound can interact with DNA, potentially leading to mutations or other genetic modifications.

Comparison with Similar Compounds

Similar Compounds

3-(Chloromethyl)-1,2,4-triazolin-5-one: Similar in structure but with a triazolinone ring instead of a benzotriazine ring.

3-(Chloromethyl)-1,2,4-triazine: Lacks the benzene ring, leading to different chemical properties and reactivity.

3-(Chloromethyl)-1,2,4-benzotriazole: Similar structure but with a benzotriazole ring, affecting its stability and reactivity.

Uniqueness

3-(Chloromethyl)-1,2,4-benzotriazine is unique due to its benzotriazine ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Biological Activity

3-(Chloromethyl)-1,2,4-benzotriazine (CAS No. 1431931-52-0) is a compound that has garnered attention for its diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzotriazine core with a chloromethyl substituent. This structure is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The chloromethyl group can facilitate interactions with various enzymes, potentially leading to inhibition or modulation of their activity.

- DNA Interaction : Similar compounds have shown the ability to alkylate DNA, which may contribute to their anticancer properties by inducing apoptosis in cancer cells .

- Receptor Modulation : The compound may also interact with specific receptors in biological systems, influencing cellular signaling pathways.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

- Anticancer Activity : Various studies have demonstrated that derivatives of benzotriazines possess anticancer properties. For instance, compounds related to this compound have been shown to reduce cell growth and induce apoptosis in cancer cell lines .

- Antimicrobial Properties : The compound has potential antimicrobial effects, making it a candidate for further investigation in the development of new antibiotics .

- Anti-inflammatory Effects : Some derivatives have exhibited anti-inflammatory activity, which can be beneficial in treating inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Exhibits activity against various pathogens | |

| Anti-inflammatory | Reduces inflammation in preclinical models |

Case Study: Anticancer Effects

A study investigating the effects of benzotriazine derivatives on colon cancer cells found that compounds similar to this compound significantly reduced colony survival rates and induced apoptosis. The mechanism involved the inhibition of key signaling pathways such as ERK phosphorylation and modulation of Bcl-2 protein levels .

Applications in Drug Development

The unique properties of this compound make it a promising candidate for drug development:

- Drug Delivery Systems : The compound's ability to form stable complexes with drugs suggests its potential use in controlled release formulations.

- Chemical Sensors : Its reactive functional groups are being explored for developing sensors capable of detecting environmental pollutants.

- Polymer Chemistry : The compound is utilized in synthesizing hyper cross-linked polymers (HCPs) that are effective in environmental applications due to their high surface area and stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.